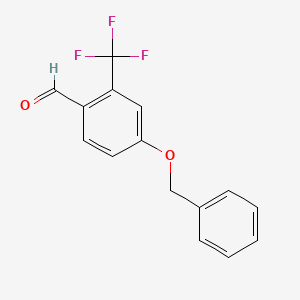

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde

概要

説明

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C15H11F3O2 and a molecular weight of 280.25 g/mol It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzaldehyde core

準備方法

The synthesis of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidative conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Conditions : Elevated temperatures (70–100°C) with aqueous workup.

-

Product : 4-Benzyloxy-2-(trifluoromethoxy)benzoic acid.

The benzyloxy group can also be oxidized selectively:

-

Reagents : Ozone (O₃) or hydrogen peroxide (H₂O₂) with catalytic acids.

-

Product : 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde (after deprotection).

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Room temperature in tetrahydrofuran (THF) or ethanol.

-

Product : 4-Benzyloxy-2-(trifluoromethoxy)benzyl alcohol.

Selective reduction of the benzyloxy group via hydrogenolysis:

-

Conditions : 1–3 atm H₂, 25–50°C.

-

Product : 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

Nucleophilic Substitution

-

Reagents : N-Bromosuccinimide (NBS) or AlCl₃-mediated Friedel-Crafts alkylation.

-

Example : Benzyloxy group substitution with amines or thiols under acidic catalysis.

Cross-Coupling Reactions

The aldehyde and aromatic substituents enable participation in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophiles to specific positions:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to –OCH₂Ph | 4-Benzyloxy-2-(CF₃O)-5-nitrobenzaldehyde | 65–75% |

| Sulfonation | SO₃/H₂SO₄ | Meta to –CF₃O | Sulfonated derivatives | 50–60% |

Schiff Base Formation

The aldehyde reacts with primary amines to form imines:

Mechanistic Insights

-

Steric and Electronic Effects : The trifluoromethoxy group stabilizes transition states in nucleophilic additions via inductive effects, as demonstrated in asymmetric aldol reactions .

-

Retro-Aldol Reactivity : Less stable syn-aldol adducts revert to anti-isomers under thermodynamic control, influenced by the trifluoromethoxy group’s electron-withdrawing nature .

Key Data Table: Reaction Conditions and Outcomes

| Reaction | Reagents/Catalysts | Temperature (°C) | Yield (%) | Major Product |

|---|---|---|---|---|

| Aldehyde Oxidation | KMnO₄, H₂SO₄ | 90 | 85 | 4-Benzyloxy-2-(CF₃O)benzoic acid |

| Benzyloxy Reduction | Pd/C, H₂ (1 atm) | 50 | 92 | 4-Hydroxy-2-(CF₃O)benzaldehyde |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 80 | 78 | 4-Benzyloxy-2-(CF₃O)-biphenylcarbaldehyde |

| Nitration | HNO₃, H₂SO₄ | 0→25 | 70 | 5-Nitro derivative |

科学的研究の応用

Organic Synthesis

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to diverse chemical entities.

Biological Studies

This compound is utilized in biological research as a probe in enzyme-catalyzed reactions. The trifluoromethyl group enhances lipophilicity, making it useful for studying membrane interactions and metabolic pathways.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals with specific properties. Its reactivity allows for the development of novel materials that can be tailored for particular applications.

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that this compound can serve as a precursor in synthesizing various therapeutic agents. For instance, it has been used to create compounds that exhibit cytotoxic activity against cancer cells by modifying its structure to enhance biological activity.

Case Study 2: Enzyme-Catalyzed Reactions

In biochemical assays, this compound has been used to study enzyme kinetics and mechanisms. The incorporation of the trifluoromethyl group significantly affects the binding affinity and selectivity towards specific enzymes, providing insights into enzyme-substrate interactions.

作用機序

The mechanism of action of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules .

類似化合物との比較

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:

2-(Trifluoromethyl)benzaldehyde: This compound lacks the benzyloxy group, making it less versatile in certain synthetic applications.

4-(Trifluoromethyl)benzaldehyde:

The presence of both the benzyloxy and trifluoromethyl groups in this compound makes it unique and valuable for specific research and industrial applications.

生物活性

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde, with the chemical formula C15H12F3O2 and CAS number 678164-31-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a trifluoromethyl group and a benzyloxy substituent on the benzaldehyde moiety. These functional groups significantly influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on substituted benzaldehydes have shown their potential as xanthine oxidase (XO) inhibitors, which could play a role in managing oxidative stress-related diseases . This property may extend to this compound due to its structural similarities.

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. Additionally, the benzyloxy group may engage in π-π stacking interactions with aromatic amino acids in proteins, contributing to its biological effects.

Case Studies

- Xanthine Oxidase Inhibition : A series of substituted benzaldehyde thiosemicarbazide compounds were synthesized and evaluated for their inhibitory effects on xanthine oxidase. The results indicated that specific structural modifications could significantly enhance inhibitory activity, suggesting that similar modifications in this compound could yield potent inhibitors .

- Antifungal Activity : Research has shown that redox-active benzaldehydes disrupt cellular antioxidation systems in fungi. This mechanism could be relevant for this compound if it exhibits similar redox properties .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTMKGSVSNXZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。